molecular formula C9H5BrFNO2 B2379350 4-bromo-5-fluoro-1H-indole-2-carboxylic acid CAS No. 1864058-23-0

4-bromo-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B2379350
CAS No.: 1864058-23-0
M. Wt: 258.046
InChI Key: SRKVVSSMXZCXCE-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of indole derivatives. The process may start with the preparation of a suitable indole precursor, followed by selective bromination and fluorination under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination might involve the use of fluorine gas or a fluorinating agent like Selectfluor .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of advanced purification methods like recrystallization and chromatography ensures the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The reactions yield various derivatives, including substituted indoles, oxides, and reduced forms, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Chemical Biology: It aids in the development of chemical probes for studying protein functions and interactions.

    Material Science: The compound is explored for its potential in the synthesis of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

  • 5-Bromoindole-2-carboxylic acid
  • 5-Fluoroindole-2-carboxylic acid
  • 4-Chloro-5-fluoroindole-2-carboxylic acid

Uniqueness: 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid stands out due to the combined presence of bromine and fluorine atoms, which impart unique electronic and steric properties. This dual substitution enhances its reactivity and potential for forming diverse derivatives compared to compounds with single halogen substitutions .

Properties

IUPAC Name

4-bromo-5-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-8-4-3-7(9(13)14)12-6(4)2-1-5(8)11/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVVSSMXZCXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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